molecular formula C10H8N4O B14503355 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one CAS No. 62846-61-1

2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one

Cat. No.: B14503355
CAS No.: 62846-61-1
M. Wt: 200.20 g/mol
InChI Key: NUCUSVZZOSEHFX-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one typically involves the condensation of pyrazine and pyrimidine derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction between 2-chloropyrazine and 4-pyrimidinylmethanol. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrazin-2-yl)-1-(pyridin-4-yl)ethan-1-one
  • 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one
  • 2-(Pyrazin-2-yl)-1-(pyrimidin-5-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-(Pyrazin-2-yl)-1-(pyrimidin-4-yl)ethan-1-one exhibits unique properties due to the specific positioning of the pyrazine and pyrimidine rings

Properties

CAS No.

62846-61-1

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-pyrazin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C10H8N4O/c15-10(9-1-2-12-7-14-9)5-8-6-11-3-4-13-8/h1-4,6-7H,5H2

InChI Key

NUCUSVZZOSEHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(=O)CC2=NC=CN=C2

Origin of Product

United States

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